molecular formula C17H19FN8 B2881353 N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-5-fluoro-N-methylpyrimidin-4-amine CAS No. 2200039-91-2

N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-5-fluoro-N-methylpyrimidin-4-amine

Cat. No. B2881353
CAS RN: 2200039-91-2
M. Wt: 354.393
InChI Key: AFGJYCBKUXQLQO-UHFFFAOYSA-N
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Description

“N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-5-fluoro-N-methylpyrimidin-4-amine” is a chemical compound with the molecular formula C17H19FN8 . It is related to a class of compounds known as 1,2,4-triazolo-pyridazines .

Scientific Research Applications

Anticancer and Antimicrobial Activities

  • Novel N-arylpyrazole-containing enaminones were synthesized, including [1,2,4]triazolo[4,3-a]pyrimidines, with potential anticancer and antimicrobial activities. The cytotoxic effects of these compounds were screened against human breast and liver carcinoma cell lines, showing inhibition effects comparable to 5-fluorouracil (Riyadh, 2011).
  • A series of triazolopyrimidines were developed as anticancer agents with a unique mechanism of tubulin inhibition. They promoted tubulin polymerization in vitro but did not bind competitively with paclitaxel. Selected compounds showed high potency in overcoming multidrug resistance and inhibiting tumor growth in mouse xenograft models (Zhang et al., 2007).

Plant Pathogen Control

  • Trisubstituted pyrido[2,3-b]pyrazines exhibited excellent fungicidal activity against various plant pathogens. Structural modifications, such as a fluoro substituent and a secondary amine, were found to enhance their effectiveness (Crowley et al., 2010).
  • Substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds demonstrated herbicidal activity on a broad spectrum of vegetation at low application rates (Moran, 2003).

Biochemical Research

  • The synthesis and reactions of 3-acetyl-1,7-diphenyl[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one were explored for potential antimicrobial applications. These compounds underwent reactions with various amines to afford azolopyrimidines and other derivatives (Farghaly, 2008).
  • Half-sandwich iridium(III) complexes with pyrazole-substituted heterocyclic frameworks were synthesized and evaluated for DNA binding properties. These compounds exhibited potent cytotoxicity toward A549 human lung cancer cells, highlighting their potential in biological applications (Gajera et al., 2016).

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, characterization, and potential applications. For instance, it could be interesting to investigate its potential biological activities, given the known activities of related compounds .

properties

IUPAC Name

N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-5-fluoro-N-methylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN8/c1-24(17-13(18)7-19-10-20-17)12-8-25(9-12)15-6-5-14-21-22-16(26(14)23-15)11-3-2-4-11/h5-7,10-12H,2-4,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFGJYCBKUXQLQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C(=NN=C3C4CCC4)C=C2)C5=NC=NC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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